Alk-IN-23

Kinase inhibitor resistance G1202R gatekeeper mutation Non-small cell lung cancer

Overcoming acquired resistance to first/second-generation ALK inhibitors (e.g., crizotinib, ceritinib) remains a critical challenge in NSCLC research, particularly due to gatekeeper L1196M and solvent-front G1202R mutations. Alk-IN-23 is a validated chemical probe that directly addresses this need: • Potency: IC50 = 0.71 nM (L1196M), 1.3 nM (G1202R), low nM vs. ALK WT. • Cellular efficacy: Induces apoptosis & G2 arrest in H3122, H2228, Karpas299 lines; outperforms ceritinib. • In vivo validation: Active in H2228 xenograft with no observed toxicity. Procurement ready. Reliable positive control for resistance mechanism studies.

Molecular Formula C26H29ClN8O3S
Molecular Weight 569.1 g/mol
Cat. No. B15140463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk-IN-23
Molecular FormulaC26H29ClN8O3S
Molecular Weight569.1 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC4=C(C=C3)C(=NN4)NC(=O)CN5CCCC5
InChIInChI=1S/C26H29ClN8O3S/c1-16(2)39(37,38)22-8-4-3-7-20(22)30-25-19(27)14-28-26(32-25)29-17-9-10-18-21(13-17)33-34-24(18)31-23(36)15-35-11-5-6-12-35/h3-4,7-10,13-14,16H,5-6,11-12,15H2,1-2H3,(H2,28,29,30,32)(H2,31,33,34,36)
InChIKeyYTTYYCAUZAPRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alk-IN-23: Broad-Spectrum ALK Inhibitor


ALK-IN-23 (compound Y28) is a synthetic, ATP-competitive anaplastic lymphoma kinase (ALK) inhibitor belonging to a series of 2,4-diarylaminopyrimidine-aminoindazole conjugates [1]. It was designed through structure-based optimization as an ATP dual-mimetic agent, incorporating structural features of both ceritinib and entrectinib [1]. The compound has been characterized as a potent inhibitor of ALK wild-type (ALKWT) and clinically relevant resistant mutants, including ALKL1196M and ALKG1202R [1].

ALK wild-type and resistance mutant profiling (L1196M, G1202R)
Cellular ALK signaling and proliferation endpoint studies
Apoptosis induction and cell-cycle arrest assay context

Why Alk-IN-23 Cannot Be Substituted


Clinical-stage ALK inhibitors such as crizotinib and ceritinib exhibit diminished efficacy against specific secondary mutations that emerge during therapy, most notably the gatekeeper mutation ALKG1202R [1]. This mutation confers high-level resistance to many first- and second-generation ALK inhibitors, limiting their long-term utility in progressive disease settings [1][2]. ALK-IN-23 was specifically engineered to overcome this liability: it retains low-nanomolar potency against ALKG1202R while also demonstrating enhanced pro-apoptotic activity relative to ceritinib in ALK-addicted non-small cell lung cancer (NSCLC) cells [3]. Substituting ALK-IN-23 with a generic ALK inhibitor that lacks this verified activity against resistant mutants may compromise experimental outcomes in models of acquired resistance.

First- and second-generation ALK inhibitors may lack activity against G1202R; Alk-IN-23 profile may differ.
L1196M gatekeeper mutation response varies across inhibitors; class-level substitution may confound resistance model interpretation.
Mutation-specific inhibitory profile may not transfer directly; direct comparator data review is advised.

Alk-IN-23 Quantitative Comparison vs Clinical Inhibitors


ALK Wild-Type Inhibitory Activity

ALK-IN-23 inhibits the ALKG1202R mutant with an IC50 of 1.3 nM, demonstrating 294-fold greater potency than crizotinib (IC50 = 382 nM) against this clinically significant resistance mutation [1][2]. This differential activity is critical, as the G1202R mutation confers high-level resistance to most first- and second-generation ALK inhibitors [3].

ALK WT Inhibition
Cross-study context
1.6 nM (Alk-IN-23) vs. Alectinib 19 nM, Lorlatinib 1.8 nM
Supports ALK WT cellular assay fit
Biochemical vs. cellular assay conditions differ
Kinase inhibitor resistance G1202R gatekeeper mutation Non-small cell lung cancer

L1196M Gatekeeper Mutant Inhibition

In a head-to-head comparison using H2228 NSCLC cells, ALK-IN-23 (100-200 nM) facilitated apoptosis in a dose-dependent manner and exhibited a more pronounced pro-apoptotic effect than ceritinib . This direct comparison validates the enhanced apoptotic potential of ALK-IN-23 over a widely used second-generation ALK inhibitor.

L1196M Mutant Inhibition
Cross-study context
0.71 nM vs. Brigatinib 1.7 nM, Lorlatinib 15–43 nM
Supports gatekeeper resistance model profiling
Biochemical kinase assay
Apoptosis induction Ceritinib comparison H2228 cell line

G1202R Solvent-Front Mutant Inhibition

ALK-IN-23 demonstrates potent antiproliferative effects in ALK-addicted cancer cell lines, with IC50 values of 12 nM (H3122), 17 nM (H2228), and 15 nM (Karpas299) [1]. In contrast, crizotinib exhibits an IC50 of 90 nM in Ba/F3 cells expressing EML4-ALKWT [2]. While different cell lines preclude a direct comparison, the consistently sub-20 nM values confirm robust cellular on-target activity.

G1202R Mutant Inhibition
Cross-study context
1.3 nM vs. Lorlatinib 77–113 nM, Brigatinib 4.9 nM, Ceritinib inactive
Supports solvent-front resistance model context
Ceritinib reported inactive
Antiproliferative activity Cell viability assay ALK-dependent cancer models

Apoptosis Induction in H2228 Cells

Oral administration of ALK-IN-23 at 50 mg/kg (every 2 days for 14 days) resulted in a tumor growth inhibition (TGI) of 70.46% in the H2228 NSCLC xenograft nude mouse model [1]. Importantly, this efficacy was achieved without significant body weight loss, indicating a favorable tolerability profile at the tested dose [1].

Apoptosis Induction
Direct comparison
Reported stronger pro-apoptotic effect vs. ceritinib
Supports apoptosis pathway-response interpretation
H2228 cell line, 100–200 nM, 48h
Xenograft model Tumor growth inhibition In vivo efficacy

Antiproliferative Activity in ALK-Driven Cell Lines

ALK-IN-23 (10 nM) effectively blocked the migration of H2228 cells, reducing the migration rate to 2.31% at 24 h and 5.01% at 48 h . This anti-migratory effect is a functional consequence of ALK inhibition and supports the compound's utility in studies of cancer cell motility and invasion.

Antiproliferative Activity
Reported
IC50: 12 nM (H3122), 17 nM (H2228), 15 nM (Karpas299), 1.33 μM (A549)
Supports ALK-dependent cell viability endpoint review
72h assay
Cell migration Metastasis Wound healing assay

Alk-IN-23 Preclinical Application Scenarios


Overcoming G1202R Resistance in NSCLC

Given its low-nanomolar potency against ALKG1202R (IC50 = 1.3 nM), ALK-IN-23 is optimally suited for preclinical studies exploring mechanisms of acquired resistance to first- and second-generation ALK inhibitors. Its 294-fold superiority over crizotinib against this gatekeeper mutation [1][2] makes it a critical probe for validating G1202R-dependent resistance pathways.

Investigating L1196M Gatekeeper Mutation

Researchers seeking to maximize pro-apoptotic signaling in ALK-addicted NSCLC cell lines (e.g., H2228) should prioritize ALK-IN-23, which has demonstrated a superior pro-apoptotic effect relative to ceritinib in direct head-to-head experiments . This scenario is particularly relevant for combination studies with other pro-survival pathway inhibitors.

Cellular Assays for ALK-Driven Proliferation and Apoptosis

For preclinical efficacy studies in vivo, ALK-IN-23 provides a defined baseline of activity: oral dosing at 50 mg/kg (q2d) achieves 70.46% tumor growth inhibition without significant toxicity in the H2228 xenograft model [1]. This benchmark allows researchers to design dosing regimens and evaluate novel combination strategies with a characterized ALK inhibitor.

In Vivo Proof-of-Concept for ALK Therapies

The compound's ability to suppress cell migration by >95% at 10 nM supports its application in assays examining ALK-dependent metastasis and invasion. Researchers can utilize ALK-IN-23 to dissect the role of ALK signaling in cancer cell motility with high confidence in target engagement.

Application
Selection Property
Validation Focus
G1202R resistance model studies
Solvent-front mutant inhibitory profile
G1202R biochemical and cellular response context
L1196M gatekeeper mutation research
Gatekeeper mutant inhibitory profile
L1196M-mediated resistance pathway interpretation
ALK-dependent cell proliferation and apoptosis assays
Cellular ALK inhibition and apoptosis induction profile
Apoptosis and cell-viability endpoint review
In vivo ALK-driven tumor model studies
Oral exposure and tumor growth inhibition profile
Xenograft model-response and body weight monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk-IN-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.